Xanthoangelol D

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

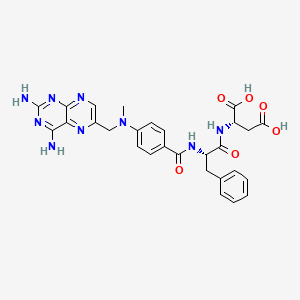

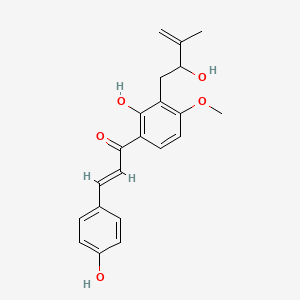

Xanthoangelol D is a naturally occurring chalcone compound isolated from the roots of Angelica keiskei, a plant belonging to the family Umbelliferae . This compound has garnered significant attention due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Xanthoangelol D can be synthesized through various chemical routes. One common method involves the Claisen-Schmidt condensation reaction, followed by [1,3]-sigmatropic rearrangement and deprotection . Another approach includes the photooxygenation of prenylated chalcone in the presence of methylene blue in acetonitrile, followed by reduction with trimethylphosphite .

Industrial Production Methods

Industrial production of this compound typically involves extraction from the roots of Angelica keiskei. The roots are dried and subjected to solvent extraction, followed by chromatographic purification to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions

Xanthoangelol D undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound to its corresponding dihydrochalcone.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the aromatic rings of this compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrochalcone derivatives.

Substitution: Various substituted chalcones with different functional groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Xanthoangelol D exerts its effects through multiple molecular targets and pathways:

Anti-inflammatory: Inhibits the activation of nuclear factor-kappa B (NF-kB) and reduces the expression of pro-inflammatory cytokines.

Anti-cancer: Induces apoptosis and autophagy in cancer cells by inhibiting the PI3K/AKT/mTOR pathway.

Anti-bacterial: Disrupts bacterial cell membranes, leading to increased intracellular reactive oxygen species and leakage of cellular contents.

Vergleich Mit ähnlichen Verbindungen

Xanthoangelol D is unique among chalcones due to its specific biological activities and molecular structure. Similar compounds include:

Xanthoangelol: Shares similar anti-inflammatory and anti-cancer properties but differs in its molecular targets.

Xanthoangelol E and F: Also isolated from Angelica keiskei, these compounds exhibit varying degrees of biological activities.

4-Hydroxyderricin: Another chalcone with anti-inflammatory and anti-cancer properties, but with a different mechanism of action.

This compound stands out due to its potent inhibition of NF-kB activation and its ability to selectively suppress the phosphorylation of inhibitory kappa B .

Eigenschaften

CAS-Nummer |

132998-83-5 |

|---|---|

Molekularformel |

C21H22O5 |

Molekulargewicht |

354.4 g/mol |

IUPAC-Name |

(E)-1-[2-hydroxy-3-(2-hydroxy-3-methylbut-3-enyl)-4-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H22O5/c1-13(2)19(24)12-17-20(26-3)11-9-16(21(17)25)18(23)10-6-14-4-7-15(22)8-5-14/h4-11,19,22,24-25H,1,12H2,2-3H3/b10-6+ |

InChI-Schlüssel |

YSOKENZJQWPLRA-UXBLZVDNSA-N |

Isomerische SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)/C=C/C2=CC=C(C=C2)O)OC)O |

Kanonische SMILES |

CC(=C)C(CC1=C(C=CC(=C1O)C(=O)C=CC2=CC=C(C=C2)O)OC)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[[4-(hydroxymethyl)phenyl]carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B12787317.png)

![10-chloro-12,19-diethyl-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12787348.png)